molecular formula C17H17NO3 B308818 N-(2-phenoxyphenyl)oxolane-2-carboxamide

N-(2-phenoxyphenyl)oxolane-2-carboxamide

Cat. No.: B308818
M. Wt: 283.32 g/mol
InChI Key: HFGDXMIULQMCIP-UHFFFAOYSA-N
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Description

N-(2-Phenoxyphenyl)oxolane-2-carboxamide is a synthetic carboxamide derivative featuring an oxolane (tetrahydrofuran) ring linked via a carbonyl group to a 2-phenoxyphenyl substituent. The 2-phenoxyphenyl group consists of a phenyl ring substituted with a phenoxy moiety at the ortho position, which may influence steric and electronic properties.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(2-phenoxyphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C17H17NO3/c19-17(16-11-6-12-20-16)18-14-9-4-5-10-15(14)21-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,18,19)

InChI Key

HFGDXMIULQMCIP-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Oxolane-2-carboxamide Derivatives

The evidence highlights several oxolane-2-carboxamide derivatives with varying substituents. Key examples include:

Compound Name Substituent Group Molecular Formula Molecular Weight logP Key Features Reference
N-(5-Propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide 5-propyl-1,3,4-thiadiazolyl C₁₀H₁₅N₃O₂S 241.31 1.82 Heterocyclic thiadiazole substituent; moderate lipophilicity
N-(4-Fluoro-2-methylphenyl)oxolane-2-carboxamide 4-fluoro-2-methylphenyl C₁₂H₁₄FNO₂ 223.24 Electron-withdrawing fluorine and methyl groups; potential bioavailability
N-(5-Bromopyridin-2-yl)oxolane-2-carboxamide 5-bromopyridin-2-yl C₁₀H₁₁BrN₂O₂ 271.11 Bromine atom enhances molecular weight; pyridine ring for polarity
N-(Pyridin-3-ylmethyl)oxolane-2-carboxamide pyridin-3-ylmethyl C₁₁H₁₄N₂O₂ 206.24 Pyridine moiety; lower molecular weight

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine, bromine) or aromatic systems (e.g., pyridine, thiadiazole) modulate solubility and bioavailability.
  • Lipophilicity: Compounds like N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide (logP = 1.82) exhibit moderate lipophilicity, suggesting that N-(2-phenoxyphenyl)oxolane-2-carboxamide may share similar properties due to its aromatic substituents .

Comparison with Fentanyl Analogues: Tetrahydrofuranyl Fentanyl (THF-F)

  • Chemical Name : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide .
  • Key Differences: THF-F contains a piperidine ring and phenethyl group, enabling μ-opioid receptor binding . The absence of these groups in this compound suggests it lacks opioid activity unless modified.
  • Synthesis : THF-F is synthesized via N-acylation of 4-ANPP with tetrahydro-2-furancarbonyl chloride . A similar route could theoretically apply to the target compound.

Pharmacological and Regulatory Considerations

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